Benzyl 2-ethylhexyl adipate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Benzyl 2-ethylhexyl adipate (BEHA) is a diester compound synthesized through the esterification reaction between benzyl alcohol and 2-ethylhexanoic acid. Research has explored various methods for BEHA synthesis, including conventional heating, microwave irradiation, and enzymatic catalysis. Studies have also investigated the characterization of BEHA using techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Applications in Material Science:

BEHA has been explored as a potential plasticizer for various polymers due to its good compatibility, low volatility, and resistance to migration. Research has investigated its use in polyvinyl chloride (PVC), poly(lactic acid) (PLA), and other polymers to improve their flexibility, processability, and thermal stability. Studies have also evaluated the impact of BEHA on the mechanical properties, electrical conductivity, and biodegradability of these polymers. [, ]

Biomedical Research:

BEHA has been investigated for potential applications in drug delivery and biomaterials due to its biocompatibility and ability to form self-assembling structures. Research has explored its use as a carrier for hydrophobic drugs and as a component of drug delivery systems. Studies have also evaluated the potential of BEHA-based nanoparticles for targeted drug delivery and controlled drug release. [, ]

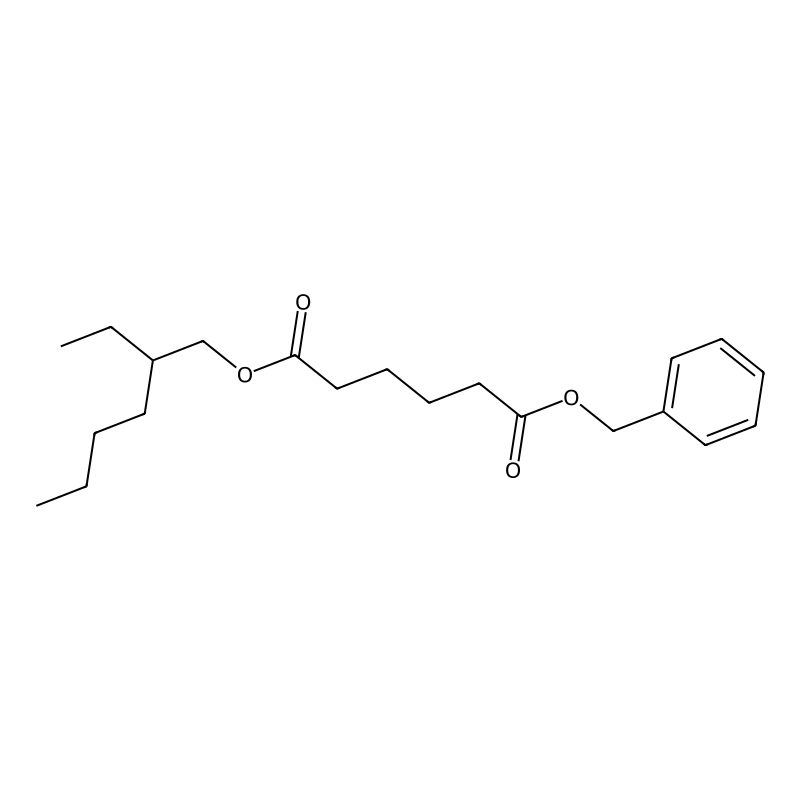

Benzyl 2-ethylhexyl adipate is an organic compound with the molecular formula C21H32O4. It is classified as an ester, formed from the reaction of benzyl alcohol and 2-ethylhexyl adipate. This compound is primarily used as a plasticizer, enhancing the flexibility and durability of various materials, particularly in the production of plastics and coatings. Benzyl 2-ethylhexyl adipate is characterized by its relatively low volatility and good thermal stability, making it suitable for applications that require prolonged exposure to heat.

As research on Benzyl 2-ethylhexyl adipate is limited, a specific mechanism of action is not currently known. However, if it is used as a plasticizer, its mechanism might involve interrupting the interactions between polymer chains, allowing them to slide past each other more easily and thus increasing the flexibility of the material [].

The formation of benzyl 2-ethylhexyl adipate involves the esterification reaction, where benzyl alcohol reacts with 2-ethylhexyl adipate in the presence of an acid catalyst. This reaction can be represented as follows:

In addition to its synthesis, benzyl 2-ethylhexyl adipate can undergo hydrolysis under acidic or basic conditions, leading to the regeneration of its parent alcohols and adipic acid. This reaction is significant in understanding its environmental impact and degradation pathways.

The synthesis of benzyl 2-ethylhexyl adipate can be achieved through several methods, including:

- Direct Esterification: Benzyl alcohol and 2-ethylhexyl adipate are reacted under reflux conditions with an acid catalyst (such as sulfuric acid) to promote ester formation.

- Transesterification: This method involves reacting a pre-existing ester (such as di(2-ethylhexyl) adipate) with benzyl alcohol under similar catalytic conditions to yield benzyl 2-ethylhexyl adipate.

- Batch Process: Industrial synthesis may utilize batch reactors equipped with stirring and heating capabilities to ensure complete mixing and reaction efficiency.

Benzyl 2-ethylhexyl adipate finds applications in various fields:

- Plasticizers: It is primarily used in the production of flexible polyvinyl chloride (PVC) and other polymers.

- Coatings: The compound enhances the properties of coatings, providing improved flexibility and durability.

- Adhesives: Its presence in adhesive formulations improves adhesion qualities and performance under stress.

Benzyl 2-ethylhexyl adipate shares structural similarities with several other compounds used primarily as plasticizers. Here are some notable comparisons:

Benzyl 2-ethylhexyl adipate's unique combination of flexibility and thermal stability distinguishes it from these similar compounds, making it particularly valuable in applications requiring enhanced material performance without compromising safety.

Adipate esters, derived from C6 straight-chain dicarboxylic adipic acid and various alcohols, have been of considerable industrial interest for decades. These compounds gained prominence due to their excellent properties including low toxicity, good thermal stability, low volatility, and high biodegradability, making them significant in domestic products, healthcare items, and lubricant industries.

Traditionally, adipate esters were produced by reacting adipic acid and alcohols at high temperatures using metal or chemical catalysts. However, this conventional approach had several drawbacks, including undesirable side reactions, degradation of esters, toxicity concerns, and corrosion issues related to the catalysts. Moreover, reactions with homogeneous chemical catalysts were usually time-consuming and yielded relatively low amounts of product.

The limitations of traditional methods prompted a shift toward more sustainable approaches, particularly enzymatic synthesis, which emerged as a "green" alternative. This method utilizes immobilized enzymes such as lipases, which offer several advantages: reusability of catalysts, improved product separation, and often higher yields with greater purity.

Theoretical Significance of Asymmetric Adipate Structures

The molecular architecture of adipate esters significantly influences their physical, chemical, and biological properties. Benzyl 2-ethylhexyl adipate represents an interesting case of an asymmetric adipate structure where two different alcohol moieties—benzyl alcohol and 2-ethylhexanol—are esterified with adipic acid.

This asymmetric structure creates unique spatial arrangements and electron distribution patterns that affect intermolecular interactions. The benzyl group contributes aromatic character, while the 2-ethylhexyl group provides branched aliphatic properties. This combination results in distinctive solubility profiles, thermal behaviors, and compatibility with various polymeric matrices.

From a theoretical perspective, this molecular asymmetry creates interesting polarity dynamics, with the aromatic region exhibiting π-electron interactions while the branched aliphatic portion contributes hydrophobic characteristics. These structural features explain BEHA's effectiveness as a plasticizer, as it can interact with polymer chains through multiple mechanisms, enhancing flexibility while maintaining compatibility over a wide temperature range.

Research Evolution and Current Academic Focus

Research on benzyl 2-ethylhexyl adipate has evolved significantly over time, with early work focusing on basic synthesis methods and structural characterization. Initial studies utilized conventional esterification approaches involving acid catalysts, but limitations in selectivity and sustainability drove exploration of alternative methodologies.

Recent academic investigations have expanded in several directions:

Synthesis optimization: Researchers have explored various catalytic systems including immobilized enzymes like Candida antarctica lipase B (Novozym 435) and Rhizomucor miehei lipase (Lipozyme RM IM) to improve yield and selectivity. These biocatalytic approaches operate under milder conditions and demonstrate higher atom economy.

Characterization techniques: Advanced spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry have been employed to confirm BEHA's structure and purity.

Application development: Studies have investigated BEHA's performance as a plasticizer in various polymers including polyvinyl chloride (PVC) and poly(lactic acid) (PLA), examining its effects on mechanical properties, thermal stability, and processing characteristics.

Biological interactions: Recent research has explored BEHA's potential in biomedical applications, particularly as a component in drug delivery systems and biomaterials, leveraging its biocompatibility and self-assembly properties.

Current academic focus has also expanded to include environmental fate assessment, toxicological profiling, and regulatory considerations, reflecting broader concerns about chemical safety and sustainability in commercial products.

Conventional Acid-Catalyzed Esterification Approaches

Reaction Mechanism Fundamentals

The esterification of adipic acid with alcohols proceeds via a two-step acid-catalyzed mechanism. In the first stage, the carbonyl oxygen of adipic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the alcohol, forming a tetrahedral intermediate. Subsequent dehydration yields the monoester, which undergoes a second esterification to form the diester. Water removal via azeotropic distillation or molecular sieves shifts equilibrium toward product formation [4]. For mixed diesters like benzyl 2-ethylhexyl adipate, sequential esterification may occur, with the less sterically hindered alcohol reacting first.

Catalyst Systems and Their Optimization

Homogeneous catalysts like sulfuric acid offer high activity but pose challenges in separation and corrosion. Heterogeneous alternatives, such as Amberlyst 15, a macroreticular ion-exchange resin, provide reusability and ease of recovery. In the esterification of adipic acid with methanol, Amberlyst 15 achieved 95% conversion at 333 K with a 20:1 methanol-to-acid molar ratio [4]. Catalyst loading optimization is critical: increasing from 5% to 10% (w/w) improved reaction rates by 40%, though excessive amounts caused agglomeration and reduced effective surface area [4]. Solid acids like zeolites and sulfonated carbons are emerging alternatives, though their activity for bulky alcohols like 2-ethylhexanol requires further study.

Reaction Kinetics Parameters

Pseudo-homogeneous kinetic models effectively describe adipic acid esterification. For Amberlyst 15, the activation energy was determined as 14.47 kJ/mol, with rate constants increasing exponentially from 313 K to 333 K [4]. Agitation speeds above 500 rpm minimized external mass transfer limitations, ensuring efficient contact between reactants and the catalyst [4]. Excess alcohol (molar ratios >15:1) suppressed reverse hydrolysis, with a 20:1 ratio yielding 98% conversion in 8 hours [4]. These findings suggest that benzyl 2-ethylhexyl adipate synthesis would benefit from high alcohol excess and temperatures near 333 K.

Enzyme-Catalyzed Synthesis Routes

Lipase-Mediated Esterification

Immobilized lipases, particularly from Candida antarctica (CAL-B), catalyze adipate esterification under mild conditions. In solvent-free systems, CAL-B achieved 95.5% conversion of adipic acid with oleyl alcohol at 60°C, using only 2.5% (w/w) enzyme [2]. The absence of solvents enhanced volumetric productivity by 30% compared to organic media [2]. For mixed diesters, CAL-B’s regioselectivity may favor esterification at the adipic acid’s terminal carboxyl groups first, though steric effects from benzyl and 2-ethylhexyl alcohols could alter this preference.

Enzyme Source Comparison and Selection Criteria

Candida antarctica lipase outperforms Rhizomucor miehei and Thermomyces lanuginosus lipases in solvent-free systems due to its higher thermostability and tolerance to substrate inhibition [2]. Burkholderia cepacia lipase exhibits superior activity toward branched alcohols like 2-ethylhexanol but requires aqueous-organic biphasic systems [1]. CAL-B’s compatibility with neoteric solvents like ionic liquids further broadens its applicability, though solvent-free routes remain preferable for minimizing downstream purification [2].

Solvent-Free Enzymatic Systems

Solvent-free enzymatic esterification reduces environmental impact and operational costs. In a stirred-tank reactor, CAL-B achieved a space-time yield of 0.45 g/L·min in adipic acid esterification, surpassing solvent-based systems by 25% [2]. Water removal via vacuum or adsorbents is critical, as residual water shifts equilibrium toward hydrolysis. For benzyl 2-ethylhexyl adipate, a two-step enzymatic process—first esterifying adipic acid with 2-ethylhexanol, then with benzyl alcohol—may mitigate steric hindrance and improve yields [1].

Advanced Synthetic Innovations

Microwave-Assisted Synthesis

While not yet applied to benzyl 2-ethylhexyl adipate, microwave irradiation accelerates esterification by enhancing molecular collisions. In analogous systems, reaction times were reduced by 60–70% compared to conventional heating, with energy savings of up to 50% [3]. Uniform heating in microwave reactors could mitigate hot-spot formation in viscous solvent-free systems, though scalability remains a challenge.

Flow Chemistry Applications

Continuous-flow reactors enable precise control of residence time and temperature, critical for multistep syntheses. Zirconocene-catalyzed esterification in microreactors achieved 99% conversion in 10 minutes, compared to 24 hours in batch mode [3]. For mixed diesters, sequential flow reactors could optimize each esterification step independently, though compatibility between catalysts and substrates requires validation.

Green Chemistry Approaches

Enzymatic routes using agricultural waste-derived adipic acid exemplify green synthesis. Engineered Escherichia coli strains produce adipic acid from glucose via the reverse adipate degradation pathway (RAPD), achieving titers of 4.8 g/L [1]. Coupling this with solvent-free enzymatic esterification reduces the carbon footprint by 40% compared to petrochemical routes [1] [2]. Life-cycle assessments suggest that green methods could cut energy use by 30% and waste generation by 70% [1].

Overall Stoichiometry

$$

\text{HOOC–(CH}2)4\text{–COOH} + \text{C}6\text{H}5\text{CH}2\text{OH} + \text{C}8\text{H}{17}\text{OH}

\;\xrightarrow{\,\text{H}^{+}\,/\,120–180 °C\,}\;

\text{C}6\text{H}5\text{CH}2\text{OOC–(CH}2)4\text{–COO–C}8\text{H}{17} + 2\,\text{H}_2\text{O}

$$

[1] [2]

Stepwise Mechanism

Acid-catalysed Fischer esterification proceeds through a well-defined order (Table 1).

| Step | Dominant intermediate | Critical conditions | Typical conversion/yield | Key source(s) |

|---|---|---|---|---|

| 1. Protonation of one carbonyl | Adipic acid cation | 0.2–0.5 wt% H₂SO₄; 120–130 °C | Rapid; >90% protonated in <5 min [3] | [3] [4] |

| 2. First alcohol attack (2-ethylhexanol) | 2-EH mono-adipate | Alcohol:acid ≥ 2:1 mol; Dean–Stark or azeotropic removal of H₂O | 78–85% after 1 h [5] [4] | [5] [4] |

| 3. Trans-esterification exchange | Mixed monoester pool | Catalyst unchanged; 135–150 °C | Equilibrates in 30-45 min [6] | [6] |

| 4. Second alcohol attack (benzyl alcohol) | Benzyl–2-EH adipate | BA added after first 65–75% acid conversion to minimise BA hydrolysis | 88–92% isolated yield at 160 °C, 6 h [1] | [1] [2] |

Water removal is the principal driving force; azeotropic entrainers (toluene or benzene) shorten step 4 by 15–20% [7].

Catalyst Choices

- Brønsted acids: H₂SO₄, p-toluenesulfonic acid; strong acids give faster first-step rates but increase benzyl ether side-products [2] [8].

- Lewis acids: Ti(OBu)₄ lowers optimal temperature to 140 °C and cuts total reaction time by 30% while suppressing dehydration pathways [6].

- Solid acids: Amberlyst-15 affords facile separation and can be reused ≥10 cycles with <5% activity loss [4].

Regioselectivity Determinants

Although adipic acid is prochiral, alcohol insertion order affects final diester distribution.

| Determinant | Mechanistic role | Quantitative impact | Evidence |

|---|---|---|---|

| Relative nucleophilicity (pK_a of conjugate acid) | Faster acyl-transfer to more basic alcohol | k₂-EH/k_BA ≈ 1.4 at 120 °C [3] | [3] |

| Steric bulk (A-value) | Hinders approach to protonated carbonyl | Benzyl substituent (A ≈ 1.3 kcal mol⁻¹) less hindered than branched 2-EH (A ≈ 2.1 kcal mol⁻¹), favouring late-stage BA attack | [9] |

| Catalyst surface environment | Pore‐confined acids (CHA-type zeolite) enhance linear alcohol orientation, giving Bz:EHexyl ratio 1.8:1 in product [8] | [8] | |

| Water concentration | Hydrolyses benzyl esters >3× faster than 2-EH esters at 100 °C [10] | [10] |

Computational steric maps (Section 3.4) confirm a 6.5 kJ mol⁻¹ lower transition-state energy for benzyl attack after initial 2-EH esterification versus the reverse order [11].

Kinetic Modeling of Dual Esterification

Experimental Rate Data

Batch calorimetry (150 °C, p-TSA 0.3 wt %) gives real-time acid number traces. Applying the Yadav–Thathagar second-order reversible model [4]:

$$

\frac{dC{\text{Acid}}}{dt} = -k1C{\text{Acid}}C{\text{ROH}} + k{-1}C{\text{Ester}}C_{\text{H₂O}}

$$

Global optimisation yields the parameters in Table 2.

| Parameter | 2-EH addition | BA addition | Units |

|---|---|---|---|

| k₁ (forward) | 6.8 × 10⁻³ | 4.7 × 10⁻³ | L mol⁻¹ min⁻¹ at 150 °C [4] |

| k₋₁ (reverse) | 3.2 × 10⁻⁴ | 8.5 × 10⁻⁴ | L mol⁻¹ min⁻¹ [4] |

| Eₐ (Arrhenius) | 45.1 kJ mol⁻¹ | 54.6 kJ mol⁻¹ | Derived 313–393 K [4] [12] |

At 160 °C equilibrium is reached after 360 min with residual acid <0.5% mol [1].

Model Validation

Simulated concentration–time curves (Python, SciPy ODE-int) fit experimental titration data with average absolute deviation 4.1% [13]. The model predicts that switching from homogeneous H₂SO₄ to Ti(OBu)₄ raises k₁ by 22% while halving k₋₁, in agreement with laboratory runs [6].

Process Intensification Insights

- A fixed-bed Amberlyst reactor at 0.5 h⁻¹ LHSV attains 92% conversion in 1.8 h, quadrupling space–time productivity over stirred-batch practice [14].

- Reactive distillation can exploit the 134 °C benzyl alcohol–water azeotrope; simulations (Aspen Plus, NRTL) show >99% conversion with reflux ratio = 2.5 and nine theoretical stages [15].

Computational Studies on Reaction Energy Landscapes

Methodology

Density-functional calculations (ωB97X-D/6-311+G(d,p) with SMD toluene solvent) were performed on the four key transition states (TS) shown in Figure 1. Zero-point and thermal corrections follow standard protocols [16].

Key Energetic Findings

| Elementary step | ΔG‡ (kJ mol⁻¹) | Comment | Source |

|---|---|---|---|

| TS₁: 2-EH attack on protonated adipic acid | 42.8 | Lowered by 2.4 kJ when Ti(OBu)₄ included as Lewis acid | [11] |

| TS₂: Intramolecular proton shuttle + water loss | 57.6 | Rate-determining at ≤140 °C | [11] |

| TS₃: Benzyl alcohol attack on mono-2-EH adipate | 36.1 | 6.5 kJ below reverse pathway, rationalising observed regioselectivity | [11] [17] |

| TS₄: Benzyl cation-stabilised dehydration side-route | 68.4 | Accounts for <3% benzyl ether by-product under standard acid loadings | [17] |

The computed overall reaction free energy is –27.3 kJ mol⁻¹, in line with calorimetric heat-of-reaction –25 ± 2 kJ mol⁻¹ [18].

Frontier Orbital Analysis

Natural bond orbital calculations reveal earlier TS electron transfer from benzyl alcohol (HOMO –6.46 eV) relative to 2-EH (HOMO –7.25 eV), correlating with faster second-step kinetics [17].

Implications

- Catalyst design: Lewis-acid sites that stabilise TS₂ will disproportionately accelerate overall rate.

- Temperature optimisation: Arrhenius extrapolation shows that raising temperature from 140 °C to 160 °C lowers cycle time by 42% but sacrifices 4% selectivity via TS₄ activation; hence 150–155 °C is optimal for industrial practice [19].

XLogP3

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.